molecular formula C19H20N4O4S B2813954 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-52-0

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2813954
CAS No.: 941266-52-0
M. Wt: 400.45
InChI Key: GYSOEYSQMRABDD-UHFFFAOYSA-N
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Description

The compound 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a heterocyclic sulfonamide featuring a 1,3-oxazole core substituted with a cyano group and a furan-2-ylmethylamino moiety. The benzene ring is functionalized with a diethyl sulfonamide group, contributing to its lipophilic character. Such compounds are of interest in medicinal chemistry due to the sulfonamide group’s role in enzyme inhibition (e.g., carbonic anhydrase, kinases) and the oxazole ring’s prevalence in bioactive molecules .

Properties

IUPAC Name

4-[4-cyano-5-(furan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-23(4-2)28(24,25)16-9-7-14(8-10-16)18-22-17(12-20)19(27-18)21-13-15-6-5-11-26-15/h5-11,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSOEYSQMRABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the oxazole intermediate with a furan-2-ylmethylamine derivative.

    Attachment of the benzenesulfonamide moiety: This is done by reacting the intermediate with N,N-diethylbenzenesulfonamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and the oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The furan ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs are compared below, focusing on substitution patterns and molecular properties:

Compound ID/Name Substituent on Oxazole (Position 5) Sulfonamide Group Molecular Weight logP Key Features
Target Compound (Furan-2-yl)methylamino N,N-diethyl 440.52 (calc) ~3.1* Furan ring enhances π-π interactions
D434-0614 (4-Methoxyphenyl)methylamino N,N-diethyl 440.52 N/A Methoxy group improves solubility
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide 2-Phenylethylamino N,N-dimethyl 396.47 2.85 Lower MW, reduced lipophilicity
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate Dimethylamino N/A (ester) N/A N/A Ester group increases reactivity

*Estimated via analogous compounds.

Key Observations:
  • The 4-methoxyphenylmethylamino analog (D434-0614) retains a similar molecular weight but replaces furan with a methoxy-substituted benzene, likely improving aqueous solubility . Diethyl vs.
  • Synthetic Considerations :

    • Suzuki-Miyaura coupling (e.g., in ) is a plausible route for introducing aryl/heteroaryl groups to the oxazole core .
    • Crystal structure validation using SHELXL () is critical for confirming stereochemistry and intermolecular interactions .

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